

A Technical Guide to Tetramethylrhodamine-5-iodoacetamide (5-TMRIA)

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Compound of Interest

Compound Name: *Tetramethylrhodamine-5-iodoacetamide*

Cat. No.: *B1311820*

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Introduction

Tetramethylrhodamine-5-iodoacetamide, commonly known as 5-TMRIA, is a high-quality, thiol-reactive fluorescent dye.[1] As a derivative of the rhodamine class of fluorophores, it is characterized by its bright, photostable, and pH-insensitive orange-red fluorescence.[2][3] 5-TMRIA is specifically the pure 5-isomer, which is often preferred over mixed isomers to ensure consistency and reproducibility in experimental results.[4][5] Its primary application lies in the covalent labeling of cysteine residues on proteins, making it an invaluable tool for researchers in proteomics, biochemistry, and drug discovery for studying protein structure, interactions, and dynamics.[5][6]

Core Properties and Specifications

The fundamental chemical, physical, and spectroscopic properties of 5-TMRIA are summarized below. These characteristics are essential for its application in experimental design.

Chemical and Physical Properties

Property	Value	Reference
Chemical Name	2-[3,6-Bis(dimethylamino)-9-xantheniumyl]-5-[(iodoacetyl)amino]benzoate	[7]
Synonyms	5-TMRIA, Xanthylium, 9-[2-carboxy-4-[(2-iodoacetyl)amino]phenyl]-3,6-bis(dimethylamino)-, inner salt	[6][7]
Molecular Formula	C ₂₆ H ₂₄ IN ₃ O ₄	[7][8]
Molecular Weight	569.39 g/mol	[8][9]
CAS Number	114458-99-0	[4][8]
Form	Lyophilized solid	[4]
Solubility	Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)	[4][5]
Storage Conditions	-20°C, protected from light	[4][10]

Spectroscopic Properties

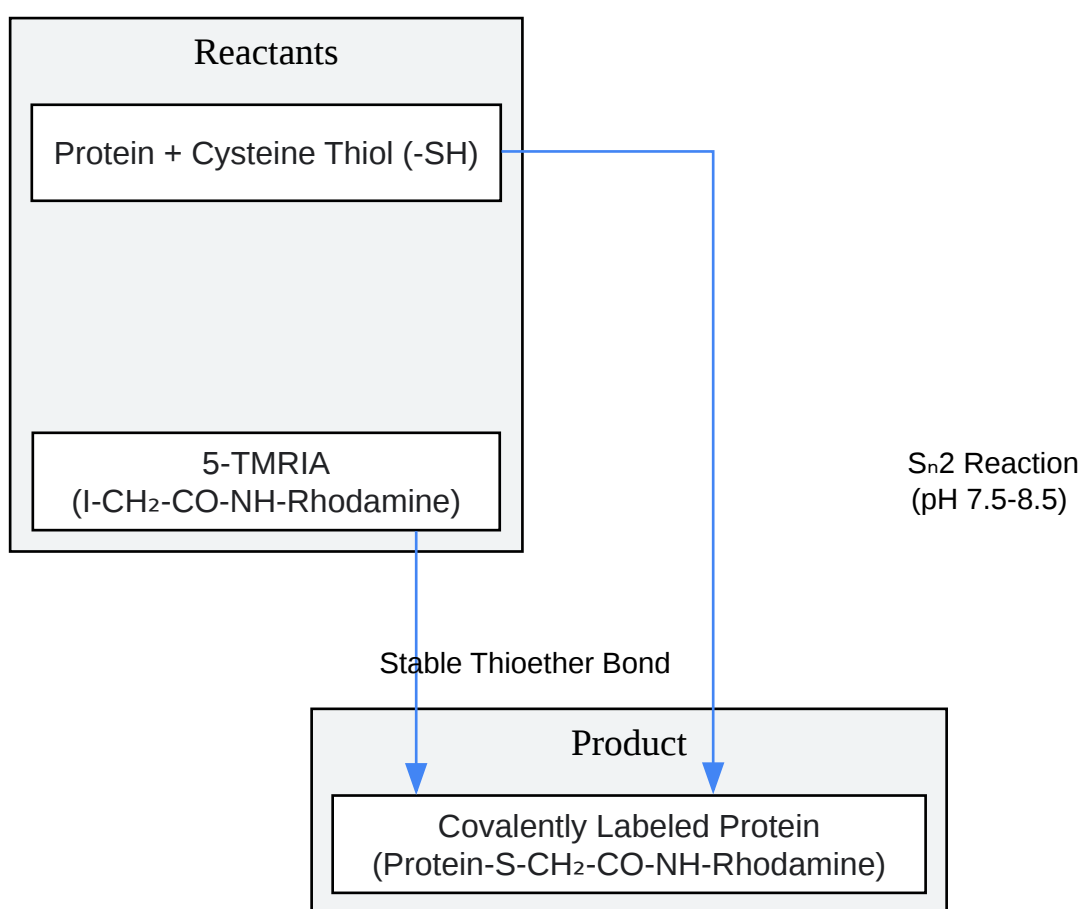
Property	Value	Reference
Excitation Maximum (λ_{ex})	~541 - 560 nm	[4][5]
Emission Maximum (λ_{em})	~567 - 580 nm	[4][5]
Appearance	Orange-red fluorescence	[2][4]

Mechanism of Action: Thiol-Reactive Labeling

The utility of 5-TMRIA as a labeling agent stems from the reactivity of its iodoacetamide functional group. This group serves as an alkylating agent that forms a stable, covalent thioether bond specifically with the sulfhydryl (thiol) group of cysteine residues.[11]

The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[12] The deprotonated thiolate anion (S^-) of a cysteine residue acts as the nucleophile, attacking the

carbon atom bonded to the iodine atom on the iodoacetamide moiety. This results in the displacement of iodine as the leaving group and the formation of the irreversible thioether linkage.[12] The optimal pH for this reaction is typically between 8.0 and 8.5, where the thiol group is sufficiently deprotonated to act as an effective nucleophile.[13] While highly selective for thiols, iodoacetamides can exhibit some reactivity towards other nucleophilic residues like histidine or methionine, particularly at higher concentrations or prolonged reaction times.[6][13]



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Mechanism of 5-TMRIA conjugation to a protein's cysteine residue.

Applications in Research and Development

5-TMRIA is a versatile tool employed in a wide array of biochemical and biophysical applications.

- **Proteomic Analysis:** It is used for the non-specific labeling of proteins in a complex mixture, allowing for their visualization and quantification in electrophoretic gels.[\[6\]](#)
- **Structural Biology:** The dye can be used to study protein structural changes and protein-protein or protein-DNA interactions.[\[5\]](#) Changes in the fluorescence signal can indicate conformational shifts or binding events.
- **Chemoproteomics:** 5-TMR1A is utilized in competitive ligand screening assays. For instance, it has been used as a probe to identify novel covalent ligands for the E3 ubiquitin ligase RNF114 by measuring the inhibition of its binding to the target protein.[\[14\]](#)
- **Fluorescence Resonance Energy Transfer (FRET):** Due to its spectral properties, 5-TMR1A can serve as an acceptor in FRET-based assays to measure molecular proximity and interactions.[\[2\]](#)
- **Ion Channel Dynamics:** The dye is used in voltage-clamp fluorometry, where it is attached to cysteine residues in the voltage-sensor domains of ion channels to monitor structural rearrangements associated with channel gating.[\[3\]](#)

Experimental Protocol: Protein Labeling with 5-TMR1A

This section provides a generalized protocol for the covalent labeling of a protein with 5-TMR1A. Optimization may be required depending on the specific protein and experimental goals.

Reagent Preparation

- **Protein Solution:** Dissolve the protein of interest in a suitable buffer at a pH between 7.0 and 8.5 (e.g., 100 mM phosphate buffer).[\[15\]](#) The protein concentration should typically be between 50-100 μM .[\[15\]](#) Ensure the buffer is free of extraneous thiol-containing compounds like DTT or β -mercaptoethanol.[\[13\]](#)
- **Disulfide Reduction (Optional):** If the protein's cysteine residues are oxidized or form disulfide bonds, they must be reduced. Add a 10-fold molar excess of a reducing agent like TCEP and incubate. It is not necessary to remove TCEP before labeling with

iodoacetamides.[15] If DTT is used, it must be removed by dialysis or gel filtration prior to adding the dye.[15]

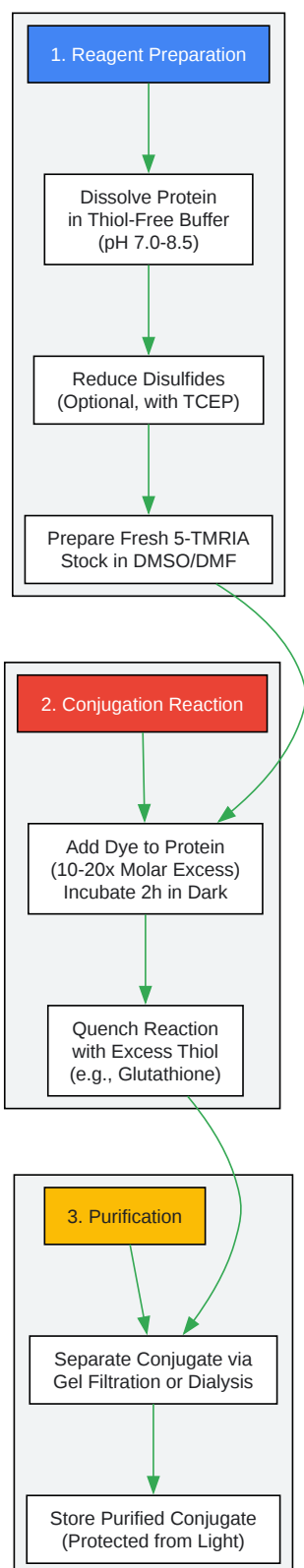
- 5-TMRIA Stock Solution: Immediately before use, prepare a 1-10 mM stock solution of 5-TMRIA in anhydrous DMF or DMSO.[15] Iodoacetamide solutions are light-sensitive and not stable, so they should always be made fresh and protected from light.[13][15]

Conjugation Reaction

- To the protein solution, add the 5-TMRIA stock solution to achieve a 10- to 20-fold molar excess of dye over protein. The optimal ratio may need to be determined empirically.
- Incubate the reaction mixture for approximately 2 hours at room temperature. The reaction should be performed in the dark to prevent photobleaching of the dye.[15]
- Quenching: Stop the reaction by adding a low-molecular-weight thiol such as glutathione or β -mercaptoethanol to a final concentration of 1-10 mM.[15] This will consume any unreacted 5-TMRIA. Incubate for an additional 15-30 minutes.

Purification of the Conjugate

- Separate the labeled protein from unreacted dye and quenching reagents. This is typically achieved through size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis against the desired storage buffer.[15]
- The first colored fraction to elute from the column will be the protein-dye conjugate.[13]
- Store the purified conjugate under the same conditions as the unlabeled protein, typically at 4°C or -20°C, protected from light. Sodium azide (2 mM) can be added as a preservative for storage at 4°C.[13]



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Workflow for the fluorescent labeling of proteins using 5-TMRIA.

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